Oxygenated xanthohumol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

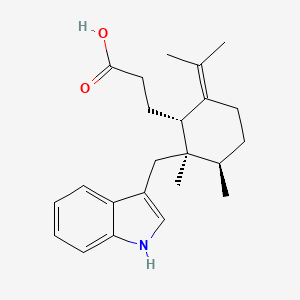

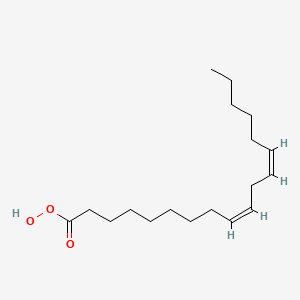

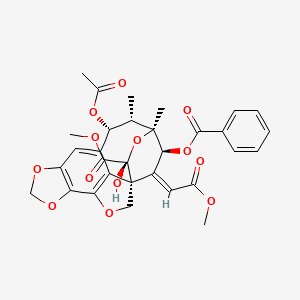

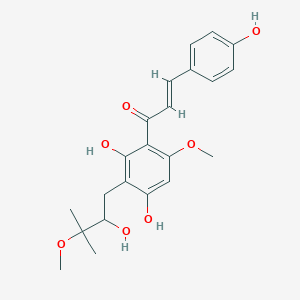

Oxygenated xanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4', a methoxy group at position 6' and a 2-hydroxy-3-methoxy-3-methylbutyl group at position 3'. It has been isolated as a racemate from Humulus lupulus and has been shown to exhibit inhibitory activity against NO production. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of chalcones, a polyphenol, an aromatic ether and a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

Cancer Chemoprevention

Oxygenated xanthohumol (XN) demonstrates significant anticarcinogenic properties, showing effectiveness in preventing tumor development at various stages. It modulates enzymes involved in carcinogen metabolism and detoxification, scavenges reactive oxygen species, and exhibits anti-inflammatory and antiestrogenic properties. Its antiproliferative mechanisms include the inhibition of DNA synthesis, cell cycle arrest, apoptosis, and cell differentiation, which are crucial in cancer chemoprevention (Gerhauser et al., 2002).

Neuroprotection

XN shows promising cerebroprotective effects in models of acute ischemic stroke. Preventive administration of XN in experimental settings can significantly reduce cerebral infarction volume and improve neurological deficits (Saitgareyeva & Akhmadeyeva, 2021). It also offers protection against ischemic stroke-associated neuronal damage by reducing oxidative stress injury and apoptosis, and by mediating nuclear Nrf2 activation (Jiao et al., 2020).

Mitochondrial Inhibition

Xanthohumol interacts with mitochondrial electron transfer chain complex I, inhibiting oxidative phosphorylation. This leads to reactive oxygen species production and apoptosis induction, offering therapeutic potential in treating metabolic syndromes (Zhang et al., 2015).

Antioxidant Properties

XN demonstrates DNA protective and antioxidant properties. Consumption of XN leads to a decrease in oxidatively damaged purines and protection against oxidative DNA damage, highlighting its role in combating oxidative stress (Ferk et al., 2016).

Anti-inflammatory Effects

XN shows anti-inflammatory effects in models of warm ischemia-reperfusion-induced liver injury. It significantly inhibits oxidative stress and the expression of proinflammatory genes, indicating its potential in preventing adverse inflammatory responses in liver damage (Dorn et al., 2013).

Dose-Dependent Effects on Oxidative DNA Damage

Xanthohumol has been shown to exert dose-dependent protective and inductive effects on oxidative DNA damage, indicating its dual role as an antioxidant/antigenotoxic and prooxidant/genotoxic agent depending on the concentration (Carvalho et al., 2016).

Eigenschaften

Molekularformel |

C22H26O7 |

|---|---|

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methoxy-3-methylbutyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C22H26O7/c1-22(2,29-4)19(26)11-15-17(25)12-18(28-3)20(21(15)27)16(24)10-7-13-5-8-14(23)9-6-13/h5-10,12,19,23,25-27H,11H2,1-4H3/b10-7+ |

InChI-Schlüssel |

YXGBQKBRCDLZMP-JXMROGBWSA-N |

Isomerische SMILES |

CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O)OC |

Kanonische SMILES |

CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1aS,2R,5R,7aS)-2,3-dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1251166.png)